REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH3:9])[C:3]=1[F:10].[C:11]([Cu])#[N:12].C(OCC)(=O)C>CCCCCC>[NH2:6][C:5]1[CH:7]=[CH:8][C:2]([C:11]#[N:12])=[C:3]([F:10])[C:4]=1[CH3:9]
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(N)C=C1)C)F
|
Name
|
cyanocopper
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
poured into a separatory funnel
|
Type
|
ADDITION
|
Details
|
containing water and ethyl acetate (1:1)
|
Type
|
CUSTOM
|
Details
|
Layers were separated
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C#N)C=C1)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 76 mmol | |
AMOUNT: MASS | 11.4 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |